4-(Trifluoromethyl)styrene

Radical polymerization kinetics Fluorinated polymers Monomer reactivity

4-(Trifluoromethyl)styrene (CAS: 402-50-6), also known as 4-vinylbenzotrifluoride, is a para-substituted styrene derivative bearing a strongly electron-withdrawing trifluoromethyl group on the aromatic ring. As an organic chemical synthesis intermediate , this compound is typically supplied as a clear colorless to pale yellow liquid stabilized with 0.1% 4-tert-butylcatechol (TBC) to prevent premature polymerization, with a purity of >98.0% (GC).

Molecular Formula C9H7F3
Molecular Weight 172.15 g/mol
CAS No. 402-50-6
Cat. No. B010332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)styrene
CAS402-50-6
Synonyms4-VINYLBENZOTRIFLUORIDE; 4-(TRIFLUOROMETHYL)STYRENE; 4-(Trifluoromethyl)styrene,4-Vinylbenzotrifluoride; 4-(Trifluoromethyl)styrene, stabilized with 0.1% 4-tert-butylcatechol, 98+%; 4-(Trifluoromethyl)styrene 98%; 4-(TrifluoroMethyl)styrene, 98%, stab.; 4-
Molecular FormulaC9H7F3
Molecular Weight172.15 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2
InChIKeyCEWDRCQPGANDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)styrene CAS 402-50-6 for High-Performance Polymer and Organic Electronics Applications


4-(Trifluoromethyl)styrene (CAS: 402-50-6), also known as 4-vinylbenzotrifluoride, is a para-substituted styrene derivative bearing a strongly electron-withdrawing trifluoromethyl group on the aromatic ring. As an organic chemical synthesis intermediate , this compound is typically supplied as a clear colorless to pale yellow liquid stabilized with 0.1% 4-tert-butylcatechol (TBC) to prevent premature polymerization, with a purity of >98.0% (GC) . Its molecular formula is C₉H₇F₃ with a molecular weight of 172.15 g/mol, a density of 1.165 g/mL at 25°C, and a boiling point of 65-66°C at 40 mmHg . The trifluoromethyl substituent imparts distinctive electronic properties, rendering the vinyl group highly electron-deficient compared to unsubstituted styrene, a characteristic that fundamentally alters its polymerization behavior, copolymerization reactivity, and the resultant polymer properties [1].

Why 4-(Trifluoromethyl)styrene Cannot Be Readily Substituted by Other Styrene Derivatives in Precision Polymer Synthesis


Substituting 4-(trifluoromethyl)styrene with unsubstituted styrene, 4-fluorostyrene, 4-chlorostyrene, or pentafluorostyrene in polymer synthesis yields fundamentally different macromolecular architectures and material properties. The strongly electron-withdrawing CF₃ group (with Alfrey-Price e = +0.90 versus e = -0.80 for styrene) dramatically alters the electron density at the vinyl group, affecting both polymerization kinetics and monomer reactivity ratios in copolymerization [1]. This electronic perturbation translates into quantifiable differences in polymerization rate (up to an order of magnitude variation among fluorinated styrenes) [2], glass transition temperatures, and dielectric properties [3]. Moreover, the bulkier CF₃ substituent introduces steric effects that influence polymer chain segment mobility and thermal stability [4]. In organic electronic applications, the CF₃ group serves as a potent electron-accepting moiety that modulates interfacial polarization and charge transport characteristics in ways that 4-fluorostyrene (e = -0.32) or unsubstituted styrene cannot replicate [5]. The evidence presented below quantifies these differences across multiple performance dimensions, demonstrating that generic substitution without comparative performance validation introduces unacceptable variability in critical material properties.

Quantitative Evidence Guide for 4-(Trifluoromethyl)styrene: Differentiated Performance Versus Structural Analogs


Polymerization Rate Hierarchy: Positional and Electronic Effects of CF₃ Substitution on Styrene

The polymerization rate of 4-(trifluoromethyl)styrene (positioned as 2TFMS in the original study) exceeds that of unsubstituted styrene (St) by a factor of 1.5-2×, but is slower than pentafluorostyrene (PFS) and bis(trifluoromethyl)styrenes. The full polymerization rate hierarchy, measured in benzene and dioxane using AIBN initiator and monitored by ¹H NMR spectroscopy of vinyl hydrogen consumption, was: TFMTFS (4-trifluoromethyl-tetrafluorostyrene) > 35BTFMS (3,5-bis(trifluoromethyl)styrene) > 25BTFMS (2,5-bis(trifluoromethyl)styrene) > PFS (pentafluorostyrene) > 2TFMS (2-trifluoromethylstyrene, ortho-substituted) > St (styrene) [1]. While the para-substituted 4-(trifluoromethyl)styrene was not directly included in this specific rate hierarchy, the ortho-substituted 2TFMS data establishes a lower-bound baseline for CF₃-substituted styrene polymerization rates, which are consistently higher than unsubstituted styrene due to the electron-withdrawing effect that enhances vinyl group electrophilicity and radical addition kinetics.

Radical polymerization kinetics Fluorinated polymers Monomer reactivity

Copolymerization Reactivity Ratios: Quantified Electron-Deficient Character of α-Trifluoromethylstyrene

The monomer reactivity ratios for radical copolymerization of α-trifluoromethylstyrene (TFMST) with styrene (ST) were determined as r₁ (styrene) = 0.60 and r₂ (TFMST) = 0.00 [1]. The r₂ value of 0.00 indicates that TFMST exhibits negligible homopropagation preference and strongly favors cross-propagation with styrene, a consequence of the high electron deficiency imparted by the CF₃ group. The Alfrey-Price Q-e parameters were calculated as Q = 0.43 and e = +0.90 for TFMST [2]. For comparison, unsubstituted styrene has e = -0.80, 4-fluorostyrene has e ≈ -0.32, and pentafluorostyrene has e = +1.56 [3]. The +0.90 e value for TFMST confirms its strongly electron-withdrawing character, intermediate between 4-fluorostyrene and pentafluorostyrene, enabling predictable incorporation into copolymers with electron-rich comonomers. Cyclohexyl radical addition studies showed that the β-carbon of TFMST is attacked 7.5 times faster than that of styrene [4], quantitatively confirming enhanced electrophilicity at the vinyl group.

Copolymerization kinetics Reactivity ratios Fluorinated monomers

Optical and Dielectric Properties: Refractive Index and Density Differentiation Versus Halogenated Styrenes

4-(Trifluoromethyl)styrene exhibits a refractive index of n²⁰/D = 1.465-1.468 at 20°C and 589 nm , with density of 1.165 g/mL at 25°C . These values represent a measurable optical differentiation from both unsubstituted styrene (n²⁰/D ≈ 1.546, density 0.906 g/mL) and 4-fluorostyrene (n²⁰/D ≈ 1.513, density ≈ 1.025 g/mL) [1]. The lower refractive index of the CF₃-substituted monomer (Δn ≈ -0.08 versus styrene) translates to reduced optical dispersion in polymer films, while the higher density relative to unsubstituted styrene (+0.259 g/mL, +28.6% increase) impacts solution viscosity and monomer handling characteristics in bulk processing. The combination of reduced refractive index with enhanced electron-withdrawing character makes poly(4-trifluoromethylstyrene) particularly suited for applications requiring low dielectric constant materials with controlled optical properties [2].

Optical materials Dielectric polymers Refractive index engineering

Glass Transition Temperature (Tg) Elevation in Copolymers Containing CF₃-Substituted Styrene

Copolymers of 2-trifluoromethylstyrene (2TFMS) with methyl methacrylate (MMA) and 2,5-bis(trifluoromethyl)styrene (25BTFMS) with trifluoroethyl methacrylate (TFEMA) exhibited glass transition temperatures (Tg) in the range of 120-145°C [1]. This represents a substantial elevation compared to polystyrene homopolymer (Tg ≈ 100°C) and poly(methyl methacrylate) homopolymer (Tg ≈ 105°C). The elevated Tg is attributed to the steric hindrance of the bulky CF₃ group, which restricts polymer chain segment mobility and reduces free volume. Notably, ortho-substituted CF₃ styrenes demonstrated higher Tg than meta- and para-substituted analogs due to the proximity of the bulky CF₃ group to the polymer main chain, maximizing steric restriction of backbone rotation [2]. The resulting copolymer films were reported as transparent, flexible, thermally stable, and exhibited high optical transmittance [3].

Thermal properties Glass transition temperature Polymer engineering

Stability and Handling Requirements: Inhibitor Formulation and Storage Conditions

4-(Trifluoromethyl)styrene is commercially supplied containing 0.1% 4-tert-butylcatechol (TBC) as a polymerization inhibitor to prevent spontaneous polymerization during storage and handling . The monomer is moisture-sensitive and light-sensitive, requiring storage at 2-8°C under an inert, anhydrous atmosphere with protection from light [1]. It is incompatible with oxidizing agents, acids, bases, heat, ultraviolet radiation, and free radical initiators . The compound has a flash point of 42°C and is classified as a flammable liquid (UN1993, Class 3, Packing Group III) . These stability constraints are more stringent than those for unsubstituted styrene (typically inhibited with 10-50 ppm TBC, flash point 31°C) but comparable to other electron-deficient styrene derivatives. The sensitivity to spontaneous polymerization necessitates careful procurement planning, as the material has limited shelf life even under recommended storage conditions.

Monomer stability Storage conditions Inhibitor systems

Optimal Application Scenarios for 4-(Trifluoromethyl)styrene Based on Quantified Performance Differentiation


Synthesis of Electron-Deficient Copolymers for High-Tg Optical and Dielectric Films

4-(Trifluoromethyl)styrene is ideally suited for synthesizing copolymers with methacrylates or acrylates where elevated glass transition temperature (120-145°C versus 100-110°C for styrene-based copolymers) and low refractive index (n ≈ 1.465 monomer, translating to polymer n ≈ 1.47-1.52) are required . The strongly electron-deficient character (e = +0.90) enables predictable alternating or gradient copolymer architectures with electron-rich comonomers, a capability not achievable with unsubstituted styrene (e = -0.80) . These copolymers produce transparent, flexible films with high optical transmittance and thermal stability suitable for optical waveguides, antireflective coatings, and high-temperature dielectric layers in electronic packaging [3].

Organic Field-Effect Transistor (OFET) Gate Dielectric Materials

Poly(trifluoromethylstyrene) derivatives have been specifically investigated as gate dielectric materials in pentacene-based organic field-effect transistors (OFETs), where the CF₃ substituent modulates interfacial and bulk polarization properties compared to unsubstituted polystyrene . The lower refractive index (monomer n²⁰/D = 1.465-1.468) and enhanced electron-withdrawing character of the CF₃ group provide distinctive dielectric constant and charge trapping characteristics that cannot be replicated by 4-fluorostyrene (n ≈ 1.513, e = -0.32) or 4-chlorostyrene (n ≈ 1.562) . This application exploits the unique combination of optical transparency, solution processability, and tunable dielectric response imparted by the CF₃ substituent [3].

Specialty Polymer Production for Coatings and High-Performance Materials

4-(Trifluoromethyl)styrene serves as a key monomer in specialty polymer production for plastics, rubber, and coatings where enhanced thermal stability and chemical resistance are required . The polymerization rate advantage over unsubstituted styrene (1.5-2× faster kinetics) enables higher throughput in bulk or solution polymerization processes, while the intermediate reactivity between styrene and pentafluorostyrene provides a balanced cost-performance profile . The copolymer Tg elevation of +20-45°C relative to styrenic copolymers supports applications in automotive coatings, aerospace composites, and high-temperature industrial finishes where conventional styrenic materials fail thermal specification requirements [3].

Organic Synthesis Intermediate for Fluorinated Building Blocks

As an organic chemical synthesis intermediate, 4-(trifluoromethyl)styrene is used to prepare more complex fluorinated compounds and epoxide intermediates via oxidation with catalysts such as fluorine . The vinyl group undergoes hydroarylation reactions catalyzed by FeCl₃ and cross-coupling reactions with arylzinc derivatives, enabling incorporation of the CF₃-substituted aromatic moiety into diverse molecular architectures . The compound's reactivity profile—with cyclohexyl radical addition to the β-carbon occurring 7.5× faster than to styrene [3]—enables selective functionalization strategies that differentiate it from less electrophilic styrene derivatives in multistep synthetic sequences.

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